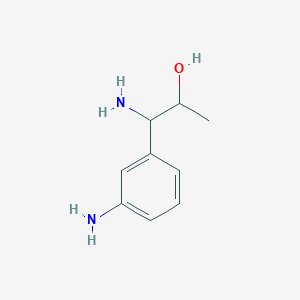
1-Amino-1-(3-aminophenyl)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-1-(3-aminophenyl)propan-2-OL is an organic compound with the molecular formula C9H14N2O. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is an amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to the same carbon atom. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Amino-1-(3-aminophenyl)propan-2-OL can be synthesized through several methods. One common method involves the reduction of 1-(3-nitrophenyl)propan-2-OL using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods: In industrial settings, the compound can be produced through a multi-step process involving the nitration of 1-(3-aminophenyl)propan-2-OL followed by reduction. This method allows for large-scale production and ensures high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-1-(3-aminophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of 1-(3-aminophenyl)propan-2-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Amino-1-(3-aminophenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Amino-1-(3-aminophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence various biochemical pathways. For example, the compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Vergleich Mit ähnlichen Verbindungen
1-(3-aminophenyl)propan-1-ol: This compound has a similar structure but lacks the hydroxyl group on the second carbon atom.
2-(3-aminophenyl)propan-2-ol: This compound has the amino group on the second carbon atom instead of the first.
Uniqueness: 1-Amino-1-(3-aminophenyl)propan-2-OL is unique due to the presence of both amino and hydroxyl groups on the same carbon atom. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C9H14N2O |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
1-amino-1-(3-aminophenyl)propan-2-ol |
InChI |
InChI=1S/C9H14N2O/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,10-11H2,1H3 |
InChI-Schlüssel |
MZRAWVWPFRLHMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=CC(=CC=C1)N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-Dibromo-9,9'-spirobi[fluorene]](/img/structure/B13039637.png)
![5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13039641.png)
![N-(4-chlorophenyl)-1-[(E,Z)-N'-[(4-chlorophenyl)amino]-N-[(4-chlorophenyl)imino]carbamimidoyl]formamide](/img/structure/B13039655.png)
![(1R,4R)-6'-(Cyclobutylmethoxy)-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13039656.png)

![1,6-Dimethyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13039660.png)






![3-bromo-6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13039703.png)

